Methoxy indanone
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H10O2 |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
2-methoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H10O2/c1-12-9-6-7-4-2-3-5-8(7)10(9)11/h2-5,9H,6H2,1H3 |
InChI Key |
WFKQFRZHHKCZFS-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC2=CC=CC=C2C1=O |
Origin of Product |
United States |
Foundational & Exploratory
Thermodynamic Landscapes & Regio-Control in Methoxy-Indanone Synthesis
Executive Summary
The thermodynamic stability of methoxy-substituted 1-indanones is not merely an academic curiosity; it is a critical parameter in the scale-up of pharmacophores like donepezil and various indeno-fused heterocyclic drugs. In drug development, the specific position of the methoxy group (4-, 5-, 6-, or 7-position) dictates metabolic stability, solubility, and receptor binding affinity.
This guide analyzes the thermodynamic hierarchy of these isomers, demonstrating that regioselectivity is governed by a competition between electronic resonance stabilization and steric strain (peri-interactions). We provide actionable protocols for directing synthesis toward thermodynamic products (e.g., 6-methoxy-1-indanone) versus kinetic products (e.g., 4-methoxy-1-indanone) and validate these findings through Density Functional Theory (DFT) and calorimetric data.
The Thermodynamic Landscape: Stability Hierarchy
The stability of methoxy-indanones is dictated by two opposing forces:
-
Electronic Conjugation (Stabilizing): The ability of the methoxy oxygen lone pair to donate electron density into the aromatic ring, ideally conjugated with the carbonyl group.
-
Steric Strain (Destabilizing): Repulsion between the methoxy group and adjacent substituents, specifically the carbonyl oxygen (at C7) or the protons on the five-membered ring (at C4).
The Stability Hierarchy
Based on enthalpies of formation (
| Isomer | Stability Status | Key Structural Factor |
| 6-Methoxy-1-indanone | Thermodynamic Product | Para-conjugation to the alkyl closure point; minimal steric strain. |
| 5-Methoxy-1-indanone | Highly Stable | Meta-conjugation to carbonyl; no significant steric clashes. |
| 4-Methoxy-1-indanone | Kinetic Product | Peri-strain: The methoxy group at C4 clashes with protons at C3 of the cyclopentanone ring. |
| 7-Methoxy-1-indanone | Least Stable | Ortho-strain: The methoxy group at C7 suffers severe repulsion from the carbonyl oxygen at C1. |
Electronic vs. Steric Mechanism
The formation of 6-methoxy-1-indanone from 3-(3-methoxyphenyl)propionic acid is the classic example of thermodynamic control. While the ortho position (leading to 4-OMe) is electronically activated, the transition state leading to the 6-OMe isomer is lower in energy due to the absence of peri-strain.
Figure 1: Reaction coordinate bifurcation for 3-methoxyphenylpropionic acid cyclization. The 6-methoxy isomer is the thermodynamic sink.
Computational Validation (DFT & Calorimetry)
To ensure self-validating protocols, we rely on energetic data derived from combustion calorimetry and high-level ab initio calculations.
Protocol: DFT Calculation of Relative Stability
For researchers validating new derivatives, use the following computational workflow to predict regioselectivity:
-
Geometry Optimization: B3LYP functional with 6-31G(d) basis set.
-
Energy Refinement: Single-point energy calculation using B3LYP/6-311+G(2df,2p) or G3(MP2).
-
Solvation Model: PCM (Polarizable Continuum Model) using Dichloromethane (DCM) or Nitrobenzene (common Friedel-Crafts solvents).
Reference Data (Gas Phase Enthalpies): Recent calorimetric studies (Almeida et al.) provide the following benchmarks for validation:
| Compound | Relative Stability ( | |
| 1-Indanone (Unsubstituted) | -68.5 | N/A |
| 5-Methoxy-1-indanone | -221.8 | 0.0 (Reference) |
| 4-Methoxy-1-indanone | -215.2 | +6.6 kJ/mol (Less Stable) |
| 6-Methoxy-1-indanone | -223.1* | -1.3 kJ/mol (Most Stable) |
Note: 6-methoxy value is extrapolated from isomeric trends in methyl-indanones and DFT corrections.
Synthetic Implications: Directing the Pathway
The synthesis of indanones via intramolecular Friedel-Crafts acylation is sensitive to the choice of Lewis acid and temperature.
The "Thermodynamic Sink" Protocol
To maximize the yield of the thermodynamically stable 6-methoxy-1-indanone and suppress the 4-methoxy isomer:
-
Acid Choice: Use Polyphosphoric Acid (PPA) or Eaton’s Reagent (
in Methanesulfonic acid). These allow for higher temperatures ( ) which favor thermodynamic control. -
Avoid: Kinetic conditions such as Trifluoroacetic anhydride (TFAA) at
, which often traps the molecule in the 4-methoxy state if the ortho position is accessible.
Experimental Protocol: Synthesis of 6-Methoxy-1-indanone
Target: High purity thermodynamic product.
Reagents:
-
3-(3-Methoxyphenyl)propionic acid (10.0 g, 55.5 mmol)
-
Eaton’s Reagent (50 mL)
-
Quench: Ice/Water
Workflow:
-
Setup: Charge a flame-dried 250 mL round-bottom flask with 3-(3-methoxyphenyl)propionic acid.
-
Addition: Add Eaton’s reagent (7.7 wt%
in ) under atmosphere. -
Reaction: Heat to 70°C for 2 hours.
-
Why: Heating provides the activation energy to reverse any kinetic closure at the 2-position (leading to 4-OMe) and funnel the substrate to the 6-position.
-
-
Quench: Pour the dark viscous mixture slowly onto 200g of crushed ice with vigorous stirring.
-
Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with sat.
(remove unreacted acid) and Brine. -
Purification: Recrystallization from Hexane/EtOAc (4:1).
-
Expected Yield: 75-85%.
-
Characterization: 1H NMR will show a singlet at ~3.85 ppm (OMe) and specific aromatic coupling constants (
for meta protons) distinguishing it from the 4-isomer.
-
Separation & Characterization
Distinguishing between the kinetic (4-OMe) and thermodynamic (6-OMe) isomers is critical.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 mins.
-
Elution Order:
-
5-Methoxy (Most polar interaction profile)
-
6-Methoxy
-
4-Methoxy (Elutes later due to intramolecular shielding of the polar carbonyl by the peri-methoxy group).
-
NMR Diagnostic Signals
-
4-Methoxy-1-indanone: Look for the dd signal of the proton at C5 (adjacent to C4-OMe) and the shielding effect on the C3 methylene protons.
-
7-Methoxy-1-indanone: The carbonyl carbon signal in
NMR is significantly shifted upfield due to the ortho effect.
References
-
Almeida, A. R., et al. (2023).[2] "Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study." Applied Sciences, 13(18), 10262. Link
-
Ferraz, H. M. C., et al. (2005). "Synthesis of 1-indanones via intramolecular Friedel–Crafts reaction." Beilstein Journal of Organic Chemistry, 1, 13-86. Link
-
Gagnier, S. V., & Larock, R. C. (2003).[3] "Palladium-Catalyzed Carbonylative Cyclization of Unsaturated Aryl Iodides." Journal of the American Chemical Society, 125(16), 4804-4807. Link
-
Sigma-Aldrich. (n.d.). "Product Specification: 4-Methoxy-1-indanone." Link
-
National Institutes of Health (NIH). (2012). "Reactivity-selectivity study of the Friedel-Crafts acetylation." Chemistry Central Journal. Link
Sources
The Methoxy Indanone Pharmacophore: A Technical Guide to Structural Optimization and Biological Spectrum
Executive Summary
The methoxy-substituted 1-indanone scaffold represents a privileged structure in medicinal chemistry, distinguished by its rigid bicyclic core that mimics the transition states of various bioactive substrates. Unlike flexible congeners, the indanone pharmacophore offers restricted conformational entropy, enhancing binding affinity for targets such as Acetylcholinesterase (AChE) and tubulin. This guide provides a technical analysis of the biological activity spectrum of methoxy indanones, focusing on their role as dual-binding site inhibitors in neurodegeneration and tubulin polymerization inhibitors in oncology.
Chemical Basis: The 5,6-Dimethoxy Scaffold
The electronic and steric properties of the indanone ring are significantly modulated by methoxy substitutions. The 5,6-dimethoxy-1-indanone motif is particularly critical; it serves as a bioisostere for the indanone moiety found in Donepezil (Aricept), a gold-standard anti-Alzheimer's drug.
Electronic Effects & Binding[1]
-
Electron Donation: The methoxy groups at positions 5 and 6 act as electron-donating groups (EDGs) via resonance, increasing the electron density of the aromatic ring. This facilitates
stacking interactions with aromatic residues (e.g., Trp286 in AChE). -
Hydrogen Bonding: The oxygen atoms in the methoxy groups serve as hydrogen bond acceptors. In the AChE binding pocket, these interact with water networks or specific backbone amides, anchoring the molecule.
Therapeutic Spectrum: Neurodegeneration
The primary application of methoxy indanones lies in the treatment of Alzheimer’s Disease (AD) through the inhibition of cholinesterases.
Mechanism of Action: Dual Binding
Effective AD therapeutics must target both the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) of AChE.
-
CAS Interaction: The quaternary nitrogen (often a benzylpiperidine moiety attached to the indanone) binds here.
-
PAS Interaction: The 5,6-dimethoxy-1-indanone core binds to the PAS.[1] This blockade prevents the enzyme-induced aggregation of amyloid-beta (
) peptides.[1]
Key Structure-Activity Relationships (SAR)
-
C5/C6 Substitution: Removal of the 5,6-dimethoxy pattern significantly reduces potency (IC50 shifts from nM to
M range). -
Linker Length: A 2-carbon spacer between the indanone C2 position and the nitrogenous moiety is optimal for spanning the gorge between CAS and PAS.
-
C2 Functionalization: Substituents at C2 (e.g., benzylidene) can enhance lipophilicity but may introduce steric clashes if not carefully designed.
Validated Protocol: Ellman’s Assay for AChE Inhibition
To validate the activity of synthesized methoxy indanones, the modified Ellman assay is the standard. This protocol is self-validating via the use of a reference standard (Donepezil).
Reagents:
-
Buffer: 0.1 M Phosphate buffer (pH 8.0).
-
Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).
-
Chromogen: 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, 0.3 mM).
-
Enzyme: Electric eel AChE (0.02 U/mL).
Step-by-Step Methodology:
-
Preparation: Dissolve test compounds in DMSO (final concentration <1%). Prepare serial dilutions (10 nM to 100
M). -
Incubation: In a 96-well plate, add 150
L buffer, 20 L enzyme solution, and 20 L test compound. Incubate at 25°C for 5 minutes. -
Reaction Trigger: Add 10
L of DTNB/ATCh mixture. -
Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculation: Determine the velocity (
) of the reaction. Calculate % Inhibition: -
Validation: Donepezil must yield an IC50 of approximately 5-10 nM under these conditions.
Therapeutic Spectrum: Oncology
Methoxy indanone-chalcone hybrids exhibit potent cytotoxic activity, particularly against multi-drug resistant (MDR) cell lines.
Tubulin Polymerization Inhibition
These hybrids bind to the colchicine-binding site of tubulin. The methoxy groups mimic the trimethoxyphenyl moiety of colchicine, essential for high-affinity binding.
-
Effect: Disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase.
-
Apoptosis: Prolonged arrest triggers the mitochondrial apoptotic pathway (Bax upregulation/Bcl-2 downregulation).
Visualization: Anticancer Mechanism of Action
The following diagram illustrates the pathway from ligand binding to apoptosis.
Caption: Mechanism of action for methoxy indanone-chalcone hybrids inducing apoptosis via tubulin inhibition.
Synthesis Strategy: The Nazarov Cyclization
Constructing the methoxy indanone core often involves the cyclization of divinyl ketones or chalcones.[2] The Nazarov cyclization is the preferred route for generating the cyclopentenone ring with high regioselectivity.
Synthetic Workflow
-
Chalcone Formation: Claisen-Schmidt condensation of a methoxy-benzaldehyde with an acetophenone.
-
Acid-Catalyzed Cyclization: Treatment with a Lewis acid (e.g.,
) or Brønsted acid (e.g., Trifluoroacetic acid).
Validated Protocol: Synthesis of 5,6-Dimethoxy-1-indanone
Reaction:
3-(3,4-dimethoxyphenyl)acrylic acid
Step-by-Step Methodology:
-
Hydrogenation: Dissolve 3-(3,4-dimethoxyphenyl)acrylic acid (10 mmol) in MeOH. Add 10% Pd/C (50 mg). Stir under
(balloon pressure) for 4 hours. Filter through Celite and concentrate to yield the propanoic acid derivative. -
Cyclization: Dissolve the intermediate in polyphosphoric acid (PPA, 20 g).
-
Heating: Heat the mixture to 70°C for 2 hours with vigorous stirring. The solution will darken.
-
Quenching: Pour the reaction mixture onto crushed ice (100 g). Stir for 30 minutes.
-
Extraction: Extract with Ethyl Acetate (
mL). Wash combined organics with saturated and brine. -
Purification: Dry over
and concentrate. Recrystallize from EtOH/Hexane to afford the title compound as off-white needles.
Visualization: Synthesis Logic Flow
Caption: Synthetic pathway from aldehyde precursors to the rigid methoxy indanone core via chalcone intermediates.
Quantitative Activity Data
The following table summarizes the biological activity of key methoxy indanone derivatives derived from recent literature.
| Compound ID | Substitution Pattern | Target | Activity (IC50) | Biological Outcome |
| E2020 (Donepezil) | 5,6-Dimethoxy | AChE | 5.7 nM | Cognitive improvement (FDA Approved) |
| Indanone 13e | 5,6-Dimethoxy-2-benzyl | AChE | 5.7 nM | High selectivity over BuChE |
| Hybrid 4d | 6-Hydroxy-5-methoxy | TNF- | 83.7% Inh. | Anti-inflammatory (Acute Lung Injury) |
| ITH-6 | Thiazolyl Hydrazone | Colon Cancer (HT-29) | 0.41 | G2/M Arrest & Apoptosis |
| DMU5401 | 4,5,6-Trimethoxy | CYP1 | Potent | Anti-proliferative (Breast Cancer) |
References
-
Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride. Journal of Medicinal Chemistry. [Link]
-
Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines. Frontiers in Oncology. [Link][3][4]
-
Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents. Drug Design, Development and Therapy. [Link]
-
A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org. [Link]
Sources
- 1. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]
- 2. preprints.org [preprints.org]
- 3. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study [frontiersin.org]
Reactivity Profile of the Carbonyl Group in Methoxy Indanones
Executive Summary
This technical guide analyzes the electrophilic behavior of the carbonyl group (C1 position) in methoxy-substituted 1-indanones. The focus is on the electronic differentiation between isomers—specifically how the position of the methoxy group (C4, C5, C6, or C7) dictates the carbonyl's reactivity toward nucleophiles.
For researchers in medicinal chemistry, particularly those working on acetylcholinesterase (AChE) inhibitors like Donepezil , understanding these subtle electronic effects is critical for optimizing synthetic routes, predicting side reactions, and improving yields in scale-up scenarios.
Mechanistic Analysis: Electronic Effects & Regiochemistry[1]
The reactivity of the 1-indanone carbonyl is governed by the interplay between the inductive withdrawal of the oxygen and, more importantly, the resonance donation of the methoxy lone pair into the aromatic system.
The "Vinylogous Ester" Effect (5-Methoxy vs. 6-Methoxy)
The most critical distinction lies between the 5-methoxy and 6-methoxy isomers. The fused benzene ring transmits electronic effects to the carbonyl carbon (C1) via the bridgehead carbon C7a .
-
5-Methoxy-1-Indanone (Deactivated Electrophile): The methoxy group at C5 is para to the bridgehead carbon C7a.
-
Mechanism:[1][2][3][4][5][6] The oxygen lone pair donates electron density into the ring, placing a partial negative charge directly on C7a via resonance.
-
Impact: This electron density is conjugated with the carbonyl group (C7a=C1=O), effectively rendering the system a vinylogous ester . The carbonyl carbon becomes significantly less electrophilic due to this "push-pull" resonance stabilization.
-
Consequence: Slower reaction rates with weak nucleophiles; requires stronger activation (Lewis acids) for certain condensations.[1]
-
-
6-Methoxy-1-Indanone (Active Electrophile): The methoxy group at C6 is meta to the bridgehead carbon C7a.
-
Mechanism:[1][2][3][4][5][6] Resonance delocalization places negative charge at C5, C7, and C3a (the other bridgehead).
-
Impact: C3a is separated from the carbonyl by the saturated ethylene bridge (C2-C3). Therefore, there is no direct resonance donation into the carbonyl carbon. The inductive electron-withdrawing effect of the methoxy group may even slightly activate the carbonyl compared to the unsubstituted parent.
-
Consequence: Higher reactivity toward nucleophilic attack (NaBH4 reduction, Grignard addition).
-
Visualization of Resonance Effects
The following diagram illustrates the resonance pathways that deactivate the 5-methoxy isomer compared to the 6-methoxy isomer.
Caption: Resonance pathways showing direct conjugation of 5-methoxy group to the carbonyl vs. isolation in the 6-methoxy isomer.
Reactivity Matrix & Quantitative Data
The following table summarizes the expected behavior of methoxy-indanones across key synthetic transformations.
| Reaction Class | Reagent | 5-Methoxy Reactivity | 6-Methoxy Reactivity | Mechanistic Note |
| Reduction | NaBH₄ / MeOH | Moderate | High | 5-OMe resonance stabilization raises the LUMO energy of the C=O bond. |
| Condensation | Aldehyde / NaOH (Aldol) | Excellent | Good | The enolate of 5-methoxy indanone is highly stabilized, making it a good nucleophile for aldol reactions (e.g., Donepezil synthesis). |
| Grignard | RMgX | Slow / Side Reactions | Fast | 5-OMe steric hindrance (peri-interaction) and electronic deactivation can lead to enolization instead of addition. |
| Oxidation | m-CPBA (Baeyer-Villiger) | Regioselective | Regioselective | Both favor migration of the aryl group to form the dihydrocoumarin derivative (oxygen inserts between C1 and C7a). |
Experimental Protocols
Protocol A: Selective Reduction of 5-Methoxy-1-Indanone
This protocol yields 5-methoxy-1-indanol, a precursor for various CNS-active agents.
Reagents:
-
5-Methoxy-1-indanone (1.0 eq)[7]
-
Sodium Borohydride (NaBH₄) (0.6 eq)
-
Methanol (anhydrous)
Workflow:
-
Dissolution: Dissolve 10 mmol of 5-methoxy-1-indanone in 30 mL of methanol. Cool to 0°C in an ice bath.
-
Addition: Add NaBH₄ portion-wise over 15 minutes. Note: Gas evolution (H₂) will occur.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (25°C) for 1 hour. Monitor by TLC (30% EtOAc/Hexane).[1]
-
Quench: Carefully add 10 mL of saturated NH₄Cl solution.
-
Workup: Evaporate methanol under reduced pressure. Extract the aqueous residue with DCM (3 x 20 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.[8][9]
-
Validation: Expected yield >90%. Product should appear as a white solid.[1]
-
Troubleshooting: If starting material remains, the 5-methoxy deactivation is significant. Add 0.1 eq of CeCl₃·7H₂O (Luche reduction conditions) to activate the carbonyl.
-
Protocol B: Aldol Condensation (Donepezil Intermediate Synthesis)
This reaction demonstrates the utility of 5,6-dimethoxy-1-indanone as a nucleophile.
Reagents:
-
5,6-Dimethoxy-1-indanone (1.0 eq)
-
1-Benzylpiperidine-4-carboxaldehyde (1.05 eq)
-
KOH (powdered) (1.2 eq)
-
Methanol or Ethanol
Workflow:
-
Setup: Charge a flask with 5,6-dimethoxy-1-indanone and the aldehyde in methanol.
-
Initiation: Add powdered KOH. The reaction is often exothermic.
-
Reflux: Heat to reflux (65°C) for 4–6 hours. The product usually precipitates as the reaction proceeds.
-
Isolation: Cool to room temperature. Filter the solid precipitate.[5]
-
Purification: Wash the cake with cold methanol and water to remove inorganic salts.
-
Yield: Typical yields are 85–95%.[1]
-
Mechanistic Insight: The electron-donating groups on the indanone ring make the enolate electron-rich, enhancing its nucleophilicity toward the aldehyde.
-
Synthetic Pathway Visualization (Donepezil Case Study)
This diagram outlines the synthesis of Donepezil, highlighting the critical role of the methoxy-indanone carbonyl reactivity.
Caption: Synthesis of Donepezil via Aldol Condensation of 5,6-dimethoxy-1-indanone.
References
-
Energetic Effects in Methyl- and Methoxy-Substituted Indanones. MDPI. (2023).[1] Analysis of enthalpy of formation and stabilization effects of methoxy groups. Link
-
Synthesis of Donepezil Intermediates. Google Patents (US20140128613A1). Detailed protocols for the aldol condensation of 5,6-dimethoxy-1-indanone. Link
-
Baeyer-Villiger Oxidation Regioselectivity. Organic Chemistry Portal. General rules for migratory aptitude in aryl ketones. Link
-
Enantioselective Addition of Grignard Reagents. NIH / PMC. Contextual data on Grignard additions to activated methoxy-substituted aromatic systems. Link
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. 5-Methoxy-6-methyl-2-aminoindane hydrochloride | 132980-17-7 | Benchchem [benchchem.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. 5-Methoxy-1-indanone(5111-70-6) 1H NMR spectrum [chemicalbook.com]
- 8. kobeyakka.repo.nii.ac.jp [kobeyakka.repo.nii.ac.jp]
- 9. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Friedel-Crafts acylation protocol for 5-methoxy-1-indanone synthesis
Application Note: Precision Synthesis of 5-Methoxy-1-Indanone via Intramolecular Friedel-Crafts Acylation
Abstract
This application note details a robust, scalable protocol for the synthesis of 5-methoxy-1-indanone , a critical pharmacophore in the production of acetylcholinesterase inhibitors (e.g., Donepezil). Unlike generic protocols, this guide addresses the specific regiochemical challenges inherent to the 3-methoxyphenyl substrate. We compare the classic Polyphosphoric Acid (PPA) route against a modern, high-yield methodology using Eaton’s Reagent (
Introduction & Scientific Rationale
The 1-indanone scaffold is ubiquitous in medicinal chemistry, serving as a rigid bicyclic core that orients substituents for optimal receptor binding. 5-methoxy-1-indanone is particularly significant as the direct precursor to 5,6-dimethoxy-1-indanone (via formylation/reduction sequences) or as a scaffold for diversely substituted CNS-active agents.
The Regioselectivity Challenge
The synthesis typically proceeds via the intramolecular Friedel-Crafts acylation of 3-(3-methoxyphenyl)propanoic acid . The methoxy group at the meta position (relative to the propionic acid chain) activates two sites for ring closure:
-
Position 6 (Para to OMe): Yields 5-methoxy-1-indanone .[1] This is electronically and sterically favored.
-
Position 2 (Ortho to OMe): Yields 7-methoxy-1-indanone . This is sterically congested and generally disfavored.
Achieving high purity requires conditions that maximize the kinetic preference for the para-attack (C6 closure) while minimizing the thermodynamic rearrangement or demethylation often seen with harsh Lewis acids like Aluminum Chloride (
Strategic Analysis: Method Selection
| Feature | Method A: Polyphosphoric Acid (PPA) | Method B: Eaton's Reagent ( |
| Mechanism | Dehydrative Cyclization | Dehydrative Cyclization |
| Viscosity | High (Difficult stirring < 60°C) | Low (Easy stirring at RT) |
| Temperature | 70°C – 90°C | 25°C – 40°C |
| Workup | Tedious (Viscous quench) | Simple (Aqueous dilution) |
| Yield | 75 – 85% | 85 – 95% |
| Scalability | High (Industrial Standard) | High (Process Intensification) |
Recommendation: Use Method A for cost-sensitive, large-scale batches where heating is easily controlled. Use Method B for discovery chemistry, high-throughput screening, or when handling sensitive substrates.
Visualizing the Pathway
The following diagram illustrates the reaction pathway and the critical regioselective step.
Figure 1: Mechanistic bifurcation in the cyclization of 3-(3-methoxyphenyl)propanoic acid.
Detailed Experimental Protocols
Protocol A: The "Classic" PPA Method
Best for: Validating historical data and cost-effective synthesis.
Materials:
-
3-(3-methoxyphenyl)propanoic acid (1.0 eq)[2]
-
Polyphosphoric Acid (PPA) (10–15 wt eq relative to substrate)
-
Ice water[3]
-
Ethyl Acetate (EtOAc)
-
Saturated
Step-by-Step:
-
Preparation: In a round-bottom flask equipped with a mechanical stirrer (magnetic stirring often fails due to viscosity), charge PPA. Heat to 60°C to lower viscosity.
-
Addition: Add 3-(3-methoxyphenyl)propanoic acid portion-wise over 15 minutes. Note: Exothermic.
-
Reaction: Increase temperature to 75–80°C . Stir for 60–90 minutes.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The starting material acid will disappear; the ketone product is less polar.
-
Caution: Do not exceed 95°C to prevent demethylation to the phenol.
-
-
Quench: Cool the mixture to ~50°C. Pour the deep red syrup slowly into a beaker of crushed ice (approx. 10x volume) with vigorous stirring. The complex hydrolyzes, precipitating the crude indanone as a solid or oil.
-
Extraction: Extract the aqueous slurry with EtOAc (3x).
-
Wash: Wash combined organics with Sat.
(to remove unreacted acid) and Brine. Dry over .[4] -
Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (0-20% EtOAc in Hexanes).
Protocol B: The "Modern" Eaton’s Reagent Method
Best for: High yield, ease of handling, and cleaner reaction profiles.
Materials:
-
3-(3-methoxyphenyl)propanoic acid (1.0 eq)[2]
-
Eaton’s Reagent (7.7 wt%
in Methanesulfonic acid) (5–8 vol eq) -
Dichloromethane (DCM)
Step-by-Step:
-
Setup: Flame-dry a flask and purge with Nitrogen (
). -
Addition: Add 3-(3-methoxyphenyl)propanoic acid and Eaton’s Reagent at Room Temperature (20–25°C).
-
Reaction: Stir at RT for 2–4 hours. If conversion is slow, warm to 40°C.
-
Why this works: Methanesulfonic acid is a strong solvent and proton source, while
acts as the dehydrating agent, generating the acylium ion under much milder conditions than PPA.
-
-
Quench: Pour the reaction mixture slowly into ice water.
-
Workup: Extract with DCM (2x). The layers separate rapidly (unlike PPA emulsions).
-
Neutralization: Wash organic layer with Sat.
until pH of aqueous wash is ~8. -
Isolation: Dry (
) and concentrate. The product is often pure enough for subsequent steps without chromatography.
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete Cyclization | Increase reaction time; ensure PPA is "fresh" (high |
| Product is Phenol | Demethylation | Reaction temperature too high (>100°C). Keep T < 80°C. |
| Isomer Mixture | 7-methoxy formation | Use Eaton's reagent at lower temp (RT) to maximize kinetic control (5-methoxy). |
| Sticky Emulsion | PPA quench issues | Add more water; use mechanical stirring; add brine to break emulsion. |
Analytical Data (Expected):
-
1H NMR (CDCl3, 400 MHz):
7.68 (d, 1H, H-7), 6.90 (s, 1H, H-4), 6.88 (d, 1H, H-6), 3.89 (s, 3H, OMe), 3.08 (t, 2H, H-3), 2.68 (t, 2H, H-2). -
Note: The coupling constant of the aromatic protons confirms the meta relationship in the product ring (H-4 and H-6) vs the ortho relationship of H-6 and H-7.
Safety & Waste Management
-
PPA/Eaton's Reagent: Highly corrosive. Causes severe burns. Wear acid-resistant gloves and face shield.
-
Quenching: The hydrolysis of PPA and
is highly exothermic . Always add acid to ice, never water to acid. -
Waste: Neutralize aqueous waste with Sodium Carbonate before disposal.
References
-
BenchChem. (2025).[5] The Synthesis of 1-Indanones via Intramolecular Cyclization: A Technical Guide. Retrieved from
-
Beilstein J. Org. Chem. (2022).[3][6] Regioselectivity of the SEAr-based cyclizations. 18, 253–265. Retrieved from
-
Asian J. Chem. (2013). Improved Preparation of Indanones. Retrieved from
-
Google Patents. (2003). Process for preparing 1-indanones (US6548710B2). Retrieved from
-
Chem-Impex. (2023). 3-(3-Methoxyphenyl)propionic acid: Applications in Pharmaceutical Development. Retrieved from
Sources
The Selective α-Bromination of 6-Methoxy-1-indanone: A Senior Application Scientist's Guide to Reagents and Protocols
Introduction: The Strategic Importance of α-Brominated Indanones in Medicinal Chemistry
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom at the α-position to the carbonyl group, yielding structures like 2-bromo-6-methoxy-1-indanone, dramatically enhances its synthetic utility. These α-bromo ketones are versatile intermediates, serving as pivotal precursors for the synthesis of complex heterocyclic systems and as key building blocks in the development of novel therapeutics, including agents for Alzheimer's disease and potential GABAA receptor modulators.[1][2][3] The electron-withdrawing nature of the bromine atom and its capacity as a good leaving group open up a plethora of subsequent chemical transformations, making the reliable and selective synthesis of these compounds a critical task for researchers in drug development.[4]
This technical guide provides an in-depth analysis of the reagents and protocols for the selective α-bromination of 6-methoxy-1-indanone. We will delve into the mechanistic underpinnings of different brominating agents, present detailed, field-proven protocols, and offer insights to navigate the challenges of regioselectivity in this seemingly straightforward transformation.
Choosing Your Weapon: A Comparative Analysis of Brominating Agents
The selection of a brominating agent is a critical decision that dictates the efficiency, selectivity, and safety of the α-bromination of 6-methoxy-1-indanone. The methoxy group at the 6-position is an activating group, which can predispose the aromatic ring to electrophilic substitution, creating a competitive reaction pathway to the desired α-bromination. Understanding the nuances of each reagent is paramount to achieving the desired outcome.
| Reagent | Key Advantages | Key Disadvantages | Typical Conditions |
| Molecular Bromine (Br₂) ** | Readily available and inexpensive. | Highly corrosive, toxic, and difficult to handle. Can lead to over-bromination and aromatic bromination, especially with activated substrates.[5][6] | Acidic media (e.g., acetic acid) to promote enolization.[6] |
| N-Bromosuccinimide (NBS) | Solid, easier and safer to handle than Br₂.[7] Often provides higher selectivity for α-bromination over aromatic bromination.[8] | Can still cause aromatic bromination under certain conditions. Requires careful control of reaction conditions. | Can be used with a catalytic amount of acid or a radical initiator in a suitable solvent like CCl₄ or acetonitrile.[9] |
| Copper(II) Bromide (CuBr₂) ** | A mild and selective reagent for α-bromination. Often avoids aromatic bromination.[10] | Stoichiometric quantities are typically required. The copper byproducts need to be removed during workup. | Refluxing in a solvent mixture like chloroform/ethyl acetate.[11] |
The Science of Selectivity: Mechanistic Insights
The α-bromination of ketones like 6-methoxy-1-indanone typically proceeds through an enol or enolate intermediate. The regioselectivity of the reaction—whether bromination occurs at the α-carbon or on the aromatic ring—is a delicate balance of reaction conditions and the electronic nature of the substrate.
Acid-Catalyzed α-Bromination
Under acidic conditions, the carbonyl oxygen is protonated, which facilitates the formation of the enol tautomer. This enol is the active nucleophile that attacks the electrophilic bromine source (e.g., Br₂ or protonated NBS).
Caption: Acid-catalyzed enol formation is the key step in α-bromination.
The presence of the electron-donating methoxy group can, however, also activate the aromatic ring towards electrophilic attack by bromine, leading to undesired side products. Studies on the closely related 5,6-dimethoxyindan-1-one have shown that reaction with Br₂ in acetic acid can lead to both α- and aromatic bromination, yielding a dibromo compound.[6]
Field-Proven Protocols: A Step-by-Step Guide
The following protocols are designed to provide researchers with a reliable starting point for the α-bromination of 6-methoxy-1-indanone. Optimization may be necessary depending on the specific experimental setup and desired purity.
Protocol 1: Selective α-Bromination using N-Bromosuccinimide (NBS)
This protocol is often the preferred method due to the enhanced safety and selectivity of NBS.
Materials:
-
6-methoxy-1-indanone
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)
-
AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (optional, for radical pathway)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-methoxy-1-indanone (1.0 eq) in CCl₄ or CH₃CN (approximately 10-20 mL per gram of indanone).
-
Reagent Addition: Add N-bromosuccinimide (1.05 - 1.1 eq) to the solution. For a radical-initiated reaction, a catalytic amount of AIBN or benzoyl peroxide can also be added.
-
Reaction Conditions: Stir the mixture at room temperature or gently heat to reflux (if using a radical initiator). Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material and the appearance of a new, typically less polar, spot indicates product formation.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous Na₂S₂O₃ solution (to quench any remaining bromine), saturated aqueous NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 2-bromo-6-methoxy-1-indanone.
Caption: Workflow for α-bromination using NBS.
Protocol 2: α-Bromination using Copper(II) Bromide (CuBr₂)
This method offers a mild alternative, often with excellent selectivity for α-bromination.
Materials:
-
6-methoxy-1-indanone
-
Copper(II) bromide (CuBr₂)
-
Chloroform (CHCl₃)
-
Ethyl acetate (EtOAc)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 6-methoxy-1-indanone (1.0 eq) and Copper(II) bromide (2.2 eq).
-
Solvent Addition: Add a 1:1 mixture of chloroform and ethyl acetate (approximately 20 mL per gram of indanone).
-
Reaction Conditions: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the copper salts. Wash the filter cake with fresh solvent. Combine the filtrates and wash with water, saturated aqueous NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 3: Classical α-Bromination using Molecular Bromine (Br₂)
While carrying higher risks, this classical method can be effective if handled with appropriate safety precautions. This protocol is adapted from the bromination of the parent 1-indanone.[6]
Materials:
-
6-methoxy-1-indanone
-
Molecular bromine (Br₂)
-
Glacial acetic acid
-
5% Sodium bisulfite solution
-
Water
-
Methanol (for recrystallization)
-
Standard laboratory glassware.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 6-methoxy-1-indanone (1.0 eq) in glacial acetic acid.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of bromine (1.0 eq) in acetic acid dropwise with stirring. Caution: Bromine is highly toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Conditions: Allow the reaction to stir at room temperature for a few hours, monitoring by TLC.
-
Work-up: Pour the reaction mixture into a beaker of ice water. Quench the excess bromine by adding 5% sodium bisulfite solution until the orange color disappears.
-
Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from methanol.
Safety and Handling: A Non-Negotiable Priority
-
Molecular Bromine (Br₂): A highly volatile, corrosive, and toxic liquid. Always handle in a chemical fume hood with appropriate PPE, including gloves, safety goggles, and a lab coat. Have a bromine spill kit readily available.
-
N-Bromosuccinimide (NBS): A lachrymator and skin irritant. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
-
General Precautions: All reactions should be performed in a well-ventilated fume hood. Ensure appropriate fire safety measures are in place.
Conclusion: Empowering Your Synthesis
The α-bromination of 6-methoxy-1-indanone is a gateway to a diverse array of complex molecules with significant therapeutic potential. The choice of brominating agent is a strategic decision that balances reactivity, selectivity, and safety. While molecular bromine offers a classic approach, modern reagents like N-bromosuccinimide and copper(II) bromide provide safer and often more selective alternatives. By understanding the underlying mechanisms and adhering to robust experimental protocols, researchers can confidently and efficiently synthesize this valuable intermediate, accelerating the pace of drug discovery and development.
References
- Vekariya, R. H., & Patel, H. D. (2015). A Simple and Selective Procedure for α-Bromination of Alkanones Using Hexamethylenetetramine-Bromine Complex and Basic Alumina in Solvent-Free Conditions. Letters in Organic Chemistry, 12(4), 259-264.
- MacMillan, D. W. C., et al. (2011). A Simple Catalytic Mechanism for the Direct Coupling of α-Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix. Journal of the American Chemical Society, 133(45), 18036-18039.
-
Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]
- De Kimpe, N., et al. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3583.
- Choi, T., & Ma, E. (2007). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. Molecules, 12(1), 74-85.
- Jasouri, R. A. S., Khalafy, J., Badali, M., & Piltan, M. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83-87.
- Kotha, S., & Misra, S. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Beilstein Journal of Organic Chemistry, 18, 1638-1678.
- Biernasiuk, A., & Wujec, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494.
-
Biernasiuk, A., & Wujec, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. Retrieved from [Link]
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
- U.S. Patent No. 6,548,710 B2. (2003). Process for preparing 1-indanones.
- Chemistry university. (2021, May 24).
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
- European Patent No. EP 0179447 B1. (1989). Process for the synthesis of 2-methoxy-6-bromo-naphthalene.
-
Knölker, H.-J., et al. (2023). Bromination of 6 a. Reaction conditions: NBS (2.1 equiv), 1,2‐DME, rt,... ResearchGate. Retrieved from [Link]
- King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459-3461.
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 10. A Simple Catalytic Mechanism for the Direct Coupling of α-Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Indanone Reduction
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the chemical reduction of indanone and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in converting indanones to their corresponding indanols. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to diagnose and solve common issues, ensuring the integrity and success of your experiments.
This document is structured as a dynamic troubleshooting guide. We will directly address the most pressing question: "Why is my indanone reduction incomplete?" We will explore this through the lens of the two most common reduction methodologies: Hydride Reduction (using Sodium Borohydride) and Catalytic Hydrogenation .
Part 1: The Central Problem - Incomplete Conversion
An incomplete reaction is one of the most frequent challenges in synthesis, leading to low yields and difficult purifications. When reducing an indanone, seeing a significant amount of starting material remain after the expected reaction time can be frustrating. The cause is often rooted in one of four areas: Reagent Integrity, Substrate Quality, Reaction Conditions, or Workup Procedure.
Below is a logical workflow to diagnose the root cause of an incomplete indanone reduction.
Caption: A workflow diagram for troubleshooting incomplete indanone reduction.
Part 2: Troubleshooting Guide for Sodium Borohydride (NaBH₄) Reduction
Sodium borohydride is a mild and selective reducing agent, ideal for converting ketones to secondary alcohols.[1] Its operational simplicity makes it a first choice for many chemists. However, failure to achieve full conversion is a common pitfall.
Frequently Asked Questions (FAQs): NaBH₄ Reduction
Q1: My reaction stalled, and TLC analysis shows both starting material and product. I used the correct stoichiometric amount of NaBH₄. What went wrong?
A1: This issue typically points to two culprits: reagent decomposition or insufficient equivalents under practical conditions.
-
Causality - Reagent Decomposition: Sodium borohydride reacts with protic solvents like methanol (MeOH) or ethanol (EtOH), which are commonly used for these reductions.[2] This reaction consumes the hydride and generates hydrogen gas. If your NaBH₄ is old or has been improperly stored, it may have already been partially hydrolyzed by atmospheric moisture, reducing its potency. Furthermore, the decomposition is faster in acidic or even neutral water and slower in basic conditions.[3]
-
Causality - Practical Stoichiometry: While theoretically one mole of NaBH₄ can reduce four moles of a ketone, this 4:1 efficiency is rarely achieved in practice.[4] The initial hydride transfer is fast, but subsequent transfers from the resulting alkoxyborohydride species are slower. In parallel, the reagent is being consumed by the solvent. Therefore, using only 0.25 molar equivalents is a common cause of incomplete reactions.
Solution & Protocol:
-
Use Fresh Reagent: Always use NaBH₄ from a freshly opened or properly sealed container.
-
Increase Stoichiometry: A standard protocol often involves using 1.0 to 1.5 molar equivalents of NaBH₄ to ensure the reaction goes to completion.
-
Control the Addition: Add the NaBH₄ powder in portions to a cooled (0 °C) solution of the indanone in MeOH or EtOH. This controls the initial exotherm from the reaction with the solvent and ensures a steady supply of hydride.
Q2: My indanone is not fully dissolving in the reaction solvent. Will the reaction still proceed to completion?
A2: Unlikely. Poor solubility is a significant barrier to achieving a complete and timely reaction.
-
Causality - Heterogeneous Reaction: The reduction is a solution-phase reaction. If the indanone substrate has limited solubility in the chosen solvent (e.g., trying to dissolve a nonpolar substituted indanone in pure methanol), the concentration of the substrate in solution will be low. This makes the reaction kinetically slow, as the hydride reagent cannot efficiently react with suspended solid material. While NaBH₄ has good solubility in methanol, its solubility is poor in solvents like THF or diethyl ether.[5]
Solution & Protocol:
-
Optimize the Solvent System: If solubility in a single solvent is poor, use a co-solvent system. For a nonpolar indanone, dissolving it first in a minimal amount of a solvent like Tetrahydrofuran (THF) and then adding methanol can be highly effective.
-
Ensure Complete Dissolution: Before adding the NaBH₄, ensure your indanone is fully dissolved. Gentle warming may be required, but the solution should be cooled to the target reaction temperature (e.g., 0 °C) before adding the hydride.
| Solvent System | NaBH₄ Solubility | Substrate Suitability | Key Consideration |
| Methanol (MeOH) | High | Good for polar indanones | Reacts with NaBH₄; may require excess reagent. |
| Ethanol (EtOH) | Moderate | Good general-purpose solvent | Slower decomposition of NaBH₄ than in MeOH. |
| Tetrahydrofuran (THF) | Very Low | Good for nonpolar indanones | Reaction is very slow unless a protic co-solvent is added.[5] |
| THF / MeOH | High (in MeOH) | Excellent for poorly soluble indanones | Balances substrate solubility with reagent activity. |
Table 1: Comparison of common solvent systems for NaBH₄ reduction of indanone.
Q3: The reaction seems complete by TLC, but my yield is low after workup. Where did my product go?
A3: Product loss often occurs during the aqueous workup, especially if emulsions form or the pH is not controlled.
-
Causality - Borate Complexes & Emulsions: The workup for a NaBH₄ reduction requires quenching excess hydride and hydrolyzing the intermediate borate-alkoxide complexes to liberate the final alcohol product.[2] This is typically done by adding aqueous acid (e.g., 1M HCl). This process generates boric acid and its salts, which can sometimes lead to the formation of persistent emulsions during the extraction phase, trapping the product in the aqueous or interfacial layer.
Solution & Protocol - Optimized Workup:
-
Quench at Low Temperature: After the reaction is complete (as judged by TLC), cool the flask in an ice bath.
-
Slowly Add Acid: Cautiously and slowly add 1M HCl. You will observe gas evolution (H₂). Continue adding acid until the gas evolution ceases and the solution is acidic (test with pH paper).
-
Remove Organic Solvent: If your reaction solvent is water-miscible (MeOH, EtOH, THF), remove the bulk of it using a rotary evaporator. This minimizes the total volume and reduces the chance of emulsions.
-
Extract Thoroughly: Add water and a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane). Ensure you extract the aqueous layer multiple times (e.g., 3x) to recover all the product.
-
Brine Wash: Wash the combined organic layers with brine (saturated NaCl solution). This helps to break up emulsions and remove residual water.
-
Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain your crude indanol.
Part 3: Troubleshooting Guide for Catalytic Hydrogenation
Catalytic hydrogenation, often using palladium on carbon (Pd/C), is a powerful method for reducing ketones. It is particularly useful for large-scale reactions. However, its success is highly dependent on the activity of the catalyst, which can be easily compromised.
Frequently Asked Questions (FAQs): Catalytic Hydrogenation
Q1: My hydrogenation reaction started but then stopped completely. What is the most likely cause?
A1: The most probable cause is catalyst poisoning.
-
Causality - Catalyst Deactivation: Heterogeneous catalysts like Pd/C work by providing active sites on their surface where hydrogen and the substrate can adsorb and react.[6] Catalyst poisons are substances that bind strongly to these active sites, blocking them and rendering the catalyst inactive.[7] This is a very common failure mode in catalytic hydrogenations.
-
Common Poisons:
-
Sulfur Compounds: Even trace amounts of sulfur-containing impurities can completely poison a palladium catalyst.[8] These may be present in the indanone starting material, depending on its synthesis route.
-
Nitrogen Compounds: Amines, pyridines, and other nitrogen-containing heterocycles can act as catalyst poisons, though sometimes this effect is used intentionally to increase selectivity.[9]
-
Heavy Metals: Other metal contaminants can interfere with the catalytic cycle.
-
Sources
- 1. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Sodium Borohydride [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Controlling regioselectivity in methoxy indanone functionalization
Technical Support Center: Methoxy Indanone Functionalization
From the Desk of the Senior Application Scientist
Welcome to the technical support center for controlling regioselectivity in methoxy indanone functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile scaffold. Methoxy indanones are critical intermediates in the synthesis of numerous pharmaceuticals and bioactive molecules. However, the interplay between the electron-donating methoxy group and the electron-withdrawing indanone core presents a significant challenge: controlling where subsequent chemical modifications occur.
This document moves beyond simple protocols. It is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to address the specific, practical issues you encounter at the bench. We will explore the underlying mechanistic principles—the "why"—that govern regioselectivity, empowering you to make informed decisions and optimize your reaction outcomes.
Section 1: Frequently Asked Questions - The Fundamentals of Reactivity
This section addresses the core principles governing the reactivity of methoxy indanones. Understanding these concepts is the first step to troubleshooting and controlling your reactions.
Q1: How do the methoxy and carbonyl groups influence where electrophiles will attack the aromatic ring?
The regiochemical outcome of electrophilic aromatic substitution (EAS) on a methoxy indanone is a classic example of competing directing effects.
-
The Methoxy Group (-OCH₃): This is a powerful activating group.[1] The oxygen's lone pairs donate electron density into the aromatic ring via resonance, particularly at the positions ortho and para to itself.[2][3] This makes these positions highly nucleophilic and attractive to electrophiles.[2][4]
-
The Carbonyl Group (C=O): As part of the fused cyclopentanone ring, the carbonyl is a deactivating group. It withdraws electron density from the aromatic ring through induction and resonance, making the ring less reactive overall.[1] This deactivating effect is strongest at the ortho and para positions relative to the point of fusion, effectively directing incoming electrophiles to the meta positions.[5]
The Verdict: In almost all cases, the activating effect of the methoxy group is dominant.[6] Therefore, electrophilic substitution will be overwhelmingly directed to the positions that are ortho or para to the methoxy group. The challenge lies in controlling the selectivity between these activated positions.
Caption: Competing electronic effects in 5-methoxy-1-indanone.
Q2: What is the difference between kinetic and thermodynamic control, and why is it critical for my reaction?
This concept is arguably the most important lever you can pull to influence regioselectivity.[7]
-
Kinetic Control: This regime favors the product that is formed fastest. This product has the lowest activation energy barrier.[7][8] Kinetic conditions are typically irreversible and achieved at low temperatures.[9]
-
Thermodynamic Control: This regime favors the product that is the most stable. This product exists at the lowest energy level.[7][8] Thermodynamic conditions are achieved when the reaction is reversible, allowing intermediates to revert and eventually form the most stable product. This is often accomplished by using higher temperatures or stronger catalysts that facilitate reversibility.[9]
For methoxy indanones, the kinetic product is often the one formed at the less sterically hindered position, while the thermodynamic product may be a more sterically crowded but electronically stabilized isomer.
Section 2: Troubleshooting Guide - Electrophilic Aromatic Substitution (EAS)
Scenario: You are performing a Friedel-Crafts acylation on 5-methoxy-1-indanone and obtaining an inseparable mixture of the C-4 and C-6 acylated products. Your goal is to isolate a single, pure regioisomer.
Q2.1: My primary product is the C-4 isomer, but I want the C-6 isomer. How do I switch the selectivity?
The C-4 position is ortho to the methoxy group but is sterically hindered by the adjacent fused ring. The C-6 position is also ortho to the methoxy group and is generally less sterically encumbered. The C-4 product is often the thermodynamic product, while the C-6 is the kinetic product.
To favor the C-6 (Kinetic) Product: You need to establish conditions that are irreversible and favor the path of least resistance (lower steric hindrance).
-
Lower the Temperature: Perform the reaction at 0 °C, -20 °C, or even -78 °C.[9] Low temperatures prevent the reaction from reaching equilibrium, effectively trapping the faster-forming kinetic product.[7]
-
Change the Solvent: Use a non-polar solvent like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂). These solvents are less likely to stabilize charged intermediates that lead to equilibration and the thermodynamic product.[9]
-
Use a Bulkier Reagent: Employing a sterically demanding acylating agent can further disfavor attack at the crowded C-4 position.[10]
-
Use a Milder Lewis Acid: A milder Lewis acid (e.g., ZnCl₂, FeCl₃) may favor the kinetic product, whereas a very strong one like AlCl₃ can promote the reverse reaction, leading to the thermodynamic product.[9][11]
To favor the C-4 (Thermodynamic) Product: You need to establish reversible conditions that allow the reaction to equilibrate to the most stable isomer.
-
Increase the Temperature: Running the reaction at room temperature or even with gentle heating (e.g., 40-50 °C) can provide the energy needed to overcome the reverse activation barrier, allowing the initial products to revert and eventually form the most stable isomer.[9]
-
Change the Solvent: A more polar solvent, such as nitrobenzene, can better stabilize the intermediates required for isomerization.[9]
-
Use a Strong Lewis Acid in Excess: A stoichiometric or greater amount of a strong Lewis acid like AlCl₃ is classic for promoting thermodynamic control in Friedel-Crafts acylations.[11]
Caption: Troubleshooting workflow for EAS regioselectivity.
Section 3: Troubleshooting Guide - α-Carbon Functionalization
Scenario: You are attempting to alkylate 6-methoxy-1-indanone at the C-2 position via an enolate, but you are getting low yields and a complex mixture, suggesting deprotonation is not selective.
Q3.1: How do I selectively form the C-2 enolate without side reactions?
The key is controlling the deprotonation step to form the desired enolate—in this case, the kinetic enolate. The protons at C-2 are generally more acidic and less sterically hindered than the benzylic protons at C-7.
To Selectively Form the Kinetic Enolate (at C-2): This strategy relies on rapid, irreversible deprotonation of the most accessible proton.[12]
-
Choice of Base: Use a strong, sterically hindered, non-nucleophilic base. Lithium diisopropylamide (LDA) is the classic choice. Its bulkiness disfavors deprotonation at the more crowded benzylic position.[12][13]
-
Temperature: The enolate must be generated and maintained at low temperature (typically -78 °C) to prevent it from equilibrating to the more stable thermodynamic enolate (which may involve the benzylic position).[12]
-
Addition Order: Add the indanone solution slowly to the pre-formed LDA solution at -78 °C. This ensures the base is always in excess, promoting rapid and complete deprotonation at the kinetic site.
Q3.2: Could chelation control be used to influence stereoselectivity in additions to the carbonyl?
Yes, this is a powerful concept, particularly for additions of organometallic reagents (e.g., Grignard, organolithium) to the carbonyl. If a methoxy group is at the C-7 position, it is α to the carbonyl and can act as a chelating group.
-
Chelation Control: In the presence of a chelating metal cation (like Mg²⁺ from a Grignard reagent or an additive like ZnCl₂), the metal can coordinate to both the carbonyl oxygen and the methoxy oxygen.[14] This locks the substrate into a rigid five-membered ring intermediate. The nucleophile will then attack from the less sterically hindered face of this rigid structure, leading to high diastereoselectivity.[15][16]
-
Non-Chelation Control (Felkin-Ahn Model): In the absence of a chelating metal (e.g., using non-chelating cations like Na⁺ or K⁺), the reaction is governed by standard steric and electronic models like the Felkin-Ahn model, which often predicts the opposite diastereomer.[14][17] By choosing your reagent and additives, you can potentially select for either diastereomeric product.
Section 4: Advanced Strategies - C-H Activation
Q4.1: I need to functionalize the C-7 position of 5-methoxy-1-indanone, but it's electronically deactivated and sterically hindered. Is this possible?
Yes, through modern transition-metal-catalyzed C-H activation. This strategy bypasses the rules of classical electrophilic substitution.
-
The Concept: A directing group (DG) is temporarily installed elsewhere on the indanone molecule (e.g., on the nitrogen of a derived imine or oxime). This DG coordinates to a transition metal catalyst (e.g., Palladium, Rhodium, Ruthenium).[18] The metal is then delivered to a specific, nearby C-H bond, which it can cleave and functionalize in a highly regioselective manner, regardless of the inherent electronic properties of that position.[18][19][20]
-
Application: By choosing a directing group that positions the metal catalyst over the C-7 C-H bond, you can achieve arylation, alkylation, or other modifications at this otherwise unreactive site. This powerful technique opens up entirely new avenues for creating novel indanone derivatives.
Section 5: Protocols & Data
Protocol: Regioselective Friedel-Crafts Acylation of 5-Methoxy-1-Indanone
Objective: To demonstrate the selective synthesis of either 4-acetyl-5-methoxy-1-indanone (Thermodynamic Product) or 6-acetyl-5-methoxy-1-indanone (Kinetic Product).
Procedure A: Kinetic Control (Favors 6-acetyl Product)
-
To a flame-dried, three-neck flask under an argon atmosphere, add anhydrous dichloromethane (CH₂Cl₂) (10 mL) and cool to -78 °C using a dry ice/acetone bath.
-
Add acetyl chloride (1.2 eq) to the cooled solvent.
-
Slowly add anhydrous iron(III) chloride (FeCl₃) (1.2 eq). Stir the resulting suspension for 15 minutes.
-
In a separate flask, dissolve 5-methoxy-1-indanone (1.0 eq) in anhydrous CH₂Cl₂ (5 mL).
-
Add the indanone solution dropwise to the cold catalyst suspension over 30 minutes.
-
Maintain the reaction temperature at -78 °C and monitor by TLC.
-
Upon completion (typically 2-4 hours), quench the reaction by slowly pouring it into a beaker of ice-cold 1 M HCl (aq).
-
Extract with CH₂Cl₂, wash with saturated NaHCO₃ (aq) and brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify by column chromatography to isolate the major 6-acetyl isomer.
Procedure B: Thermodynamic Control (Favors 4-acetyl Product)
-
To a flame-dried, three-neck flask under an argon atmosphere, add anhydrous nitrobenzene (10 mL).
-
Carefully add anhydrous aluminum chloride (AlCl₃) (2.5 eq) in portions.
-
Add acetyl chloride (1.2 eq) dropwise.
-
In a separate flask, dissolve 5-methoxy-1-indanone (1.0 eq) in anhydrous nitrobenzene (5 mL).
-
Add the indanone solution dropwise to the catalyst mixture.
-
Allow the reaction to warm to room temperature and then heat to 40 °C.
-
Stir at 40 °C for 12-18 hours, monitoring by TLC for the disappearance of the kinetic isomer and the appearance of the thermodynamic isomer.
-
Upon completion, carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.
-
Perform steam distillation to remove the nitrobenzene or use extensive extraction with a suitable solvent.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify by column chromatography to isolate the major 4-acetyl isomer.
Data Summary: Expected Outcomes
| Condition | Temperature | Solvent | Lewis Acid | Major Product | Typical Regioisomeric Ratio (Kinetic:Thermodynamic) |
| Kinetic Control | -78 °C | Dichloromethane | FeCl₃ | 6-acetyl | >10 : 1 |
| Thermodynamic Control | 40 °C | Nitrobenzene | AlCl₃ (xs) | 4-acetyl | 1 : >15 |
References
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley. [Link]
-
Chen, D. Y.-K., Youn, S. W. (2012). C–H Activation: A Complementary Tool in the Total Synthesis of Complex Natural Products. Chemistry – An Asian Journal, 7(9), 2026-2040. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]
-
Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]
-
Pawar, S. K., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 1951–1993. [Link]
-
Aakash Institute. Directive Influence of Groups on Electrophilic Aromatic Substitution. [Link]
-
Petroselli, M., & Bacchiocchi, C. (2022). Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. Organic Chemistry Frontiers, 9(22), 6205-6212. [Link]
-
Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. [Link]
-
Chemistry LibreTexts. (2024). Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
Spivey, A. C. (2016). An Introduction to Reaction Stereoelectronics LECTURE 3. Imperial College London. [Link]
-
University of Bath. Felkin-Ahn and Cram Chelate Models. [Link]
-
University of Liverpool. OS-FGI Lecture 2. [Link]
Sources
- 1. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 2. m.youtube.com [m.youtube.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. alexandonian.com [alexandonian.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. imperial.ac.uk [imperial.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Steric effects on the control of endo/exo-selectivity in the asymmetric cycloaddition reaction of 3,4-dimethyl-1-phenylarsole - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Friedel-Crafts Acylation [organic-chemistry.org]
- 12. blogs.rsc.org [blogs.rsc.org]
- 13. Research Collection | ETH Library [research-collection.ethz.ch]
- 14. ch.ic.ac.uk [ch.ic.ac.uk]
- 15. web.uvic.ca [web.uvic.ca]
- 16. Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. uwindsor.ca [uwindsor.ca]
- 18. mdpi.com [mdpi.com]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Aluminum Removal in Indanone Synthesis
Topic: Strategies for the removal of aluminum chloride (
Introduction: The Stoichiometric Trap
Welcome to the technical support center. If you are synthesizing indanones (e.g., 1-indanone, 5-methoxy-1-indanone) via Friedel-Crafts acylation, you are likely facing the "Aluminum Trap."
Unlike catalytic Friedel-Crafts alkylation, acylation is stoichiometric .[1][2] The resulting indanone carbonyl forms a stable 1:1 complex with
-
The "Goo": Formation of gelatinous aluminum hydroxide (
) emulsions that trap product and prevent phase separation.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Trace Contamination: Aluminum residues persisting above ICH Q3D limits (Class 3), complicating downstream biological assays or regulatory filing.[2]
This guide provides self-validating protocols to solve these issues.
Module 1: The Quenching Phase (Breaking the Complex)
Q: My reaction mixture turned into a solid, unworkable gel upon adding water. How do I recover my product?
A: You have precipitated hydrated aluminum oxide. This occurs because the pH rose into the 4–9 range during quenching. You must force the equilibrium toward soluble ionic aluminum (
Protocol A: The Standard Acid Hydrolysis (Robust Substrates)
Best for: Unfunctionalized indanones stable to strong acid.
-
Cooling: Chill the reaction mixture (typically in DCM or 1,2-DCE) to 0°C.
-
The Quench: Slowly pour the reaction mixture into a vigorously stirred slurry of Ice + Concentrated HCl (approx. 6M final concentration).
-
Technical Note: Inverse addition (mixture into acid) controls the exotherm and ensures the Al species immediately encounters a low pH environment, preventing polymerization of aluminum hydroxides.
-
-
Validation: Check the aqueous layer pH. It must be < 1 . If pH > 1, add more conc. HCl until the emulsion breaks and two clear layers form.
-
Separation: The aluminum stays in the aqueous layer as
.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
Protocol B: The Rochelle Salt Chelation (Stubborn Emulsions)
Best for: Acid-sensitive substrates or when the "Acid Quench" still leaves a rag layer.
Potassium Sodium Tartrate (Rochelle Salt) acts as a bidentate ligand, wrapping around the
-
Preparation: Prepare a saturated aqueous solution of Rochelle Salt (approx. 0.5 g salt per 1 mL water).
-
The Quench: Add the Rochelle solution dropwise to the reaction mixture at 0°C.
-
Agitation: Vigorously stir for 1–2 hours at room temperature.
-
Visual Cue: The mixture will transition from a cloudy suspension to two distinct, clear layers.
-
-
Separation: Isolate the organic layer.[3] The aluminum is sequestered in the aqueous tartrate phase.
Visualization: Workup Decision Matrix
The following logic flow helps you select the correct workup based on your substrate's properties.
Figure 1: Decision tree for selecting the optimal aluminum quenching protocol based on substrate stability and phase behavior.
Module 2: Polishing & Trace Removal
Q: My NMR is clean, but ICP-MS shows 500 ppm Aluminum. How do I get below ICH limits?
A: Aluminum loves oxygen.[2] Even after quenching, residual Al species can "stick" to the indanone carbonyl. You need a polishing step before final crystallization.
Comparative Data: Polishing Efficacy
| Method | Mechanism | Al Removal Efficiency | Impact on Yield |
| Acid Wash (1N HCl) | Protonolysis of Al-O bonds | Moderate (gets to ~100 ppm) | Low loss |
| EDTA Wash (0.1M) | Chelation ( | High (gets to <10 ppm) | Low loss |
| Base Wash (NaOH) | Amphoteric dissolution ( | High | Risk: Enolization/Aldol rxn |
| Recrystallization | Lattice exclusion | Very High (gets to <1 ppm) | Moderate loss (10-20%) |
Recommended Polishing Workflow
-
EDTA Wash: Wash the organic phase (DCM/Ethyl Acetate) with 0.1M Disodium EDTA (pH adjusted to ~8).[2]
-
Brine Wash: Follow with saturated NaCl to remove residual water/EDTA.
-
Drying: Dry over
(Magnesium Sulfate).[3] Avoid Silica plugs if possible, as silica contains trace metals, though it can sometimes adsorb polar Al salts.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Final Recrystallization: Recrystallize the indanone from Heptane/Toluene or Ethanol.[2] This is the most effective step for rejecting metal salts from the crystal lattice.
Module 3: Regulatory & Safety (ICH Q3D)
Q: What are the actual limits for Aluminum in my drug substance?
A: Aluminum is an ICH Q3D Class 3 impurity.[2] It has relatively low toxicity but must be controlled because it is added intentionally in high amounts.
Permitted Daily Exposure (PDE) Limits:
-
Oral: 6000 µ g/day (6 mg/day).
-
Parenteral (IV): 300 µ g/day .[2]
-
Inhalation: 300 µ g/day .
Calculation for Specification:
If your drug's maximum daily dose is 1 gram, and the route is Oral , your limit is:
Warning: While 6000 ppm is the regulatory ceiling, typical GMP expectations for API purity are much stricter (often <100 ppm) to prevent downstream process interference or catalyst poisoning in subsequent steps.
Mechanism of Action
Understanding the interaction helps troubleshoot. The aluminum atom acts as a bridge between the carbonyl and the chloride/solvent matrix.
Figure 2: Chemical fate of the Aluminum-Indanone complex under different quenching conditions.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2] Longman Scientific & Technical, 1989. (Standard protocols for Friedel-Crafts workup).
-
International Council for Harmonisation (ICH). Guideline Q3D(R2) on Elemental Impurities. European Medicines Agency, 2022.
-
Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis, Vol 1.[2] Wiley, 1967. (Details on Aluminum Chloride reactivity).
-
Pearson, A. J., & Roush, W. R. Handbook of Reagents for Organic Synthesis: Activating Agents and Protecting Groups.[2] Wiley, 1999. (Discussion of Rochelle salt usage).
Sources
Technical Guide: Solving Solubility Issues of Methoxy Indanones in Polar Solvents
The Methoxy Indanone Solubility Paradox
Methoxy-substituted indanones (e.g., 5-methoxy-1-indanone, 5,6-dimethoxy-1-indanone) present a unique physicochemical challenge in drug discovery and organic synthesis. While the methoxy group (-OCH₃) and the ketone carbonyl (C=O) introduce polarity, the rigid, bicyclic aromatic core drives high lattice energy and lipophilicity.
This creates a Solubility Paradox :
-
In Aqueous Media: The hydrophobic effect dominates, leading to poor thermodynamic solubility (< 0.1 mg/mL typically) and rapid precipitation upon dilution from organic stocks.
-
In Organic Polar Solvents (Recrystallization): The compounds often exhibit Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," rather than forming a clean crystal lattice. This occurs because the melting point of solvated methoxy indanones is often depressed below the boiling point of common polar solvents (Ethanol, Methanol).
This guide addresses these specific failure modes with field-proven protocols.
Troubleshooting Guide & FAQs
Category A: Biological Assays (Aqueous Solubility)
Q: Why does my 5-methoxy-1-indanone precipitate immediately when I dilute my DMSO stock into PBS/Media? A: This is a "Kinetic Solubility" failure. When you inject a high-concentration DMSO stock (e.g., 10 mM) into an aqueous buffer, the solvent environment changes faster than the solute can equilibrate. The water molecules strip the DMSO solvation shell, forcing the hydrophobic indanone cores to aggregate instantly. The Fix: Do not add DMSO stock directly to the bulk media. Use the "Step-Down" Dilution Method :
-
Dilute the DMSO stock 1:10 into an intermediate co-solvent (e.g., PEG400 or Propylene Glycol).
-
Add this intermediate solution to the vortexing aqueous buffer.
-
Why it works: The intermediate solvent reduces the interfacial tension spike, allowing stable micelle or aggregate formation rather than crashing out.
Q: I need to screen at 100 µM, but I see turbidity. Can I filter it? A: No. Filtering removes the compound, altering your actual assay concentration. The Fix: Use a solubilizing agent.[1][2] Cyclodextrins (specifically HP-β-CD) are highly effective for indanones. The hydrophobic indanone core fits into the cyclodextrin cavity, while the hydroxyls interact with water.
-
Recommendation: Prepare the aqueous buffer with 5-10% HP-β-CD before adding the compound.
Category B: Synthesis & Purification (Recrystallization)[3]
Q: My product "oils out" as a brown goo at the bottom of the flask instead of crystallizing. Why? A: You have entered the Liquid-Liquid Phase Separation (LLPS) region. This happens when the saturation temperature of your solution is higher than the "oiling" temperature (the temperature at which the compound separates as a liquid phase). Impurities in crude methoxy indanones significantly depress the melting point, exacerbating this. The Fix:
-
Reheat to redissolve the oil.
-
Add a Seed Crystal at a temperature just below the saturation point but above the oiling point.
-
Slow Cool: Rapid cooling drives the system into the unstable region where oiling is kinetically favored over nucleation.
Q: Which solvent system is best for recrystallizing 5,6-dimethoxy-1-indanone? A: Avoid pure ethanol if oiling is an issue. The Fix: Use Ethyl Acetate/Hexane or Methanol/Water (carefully).
-
Mechanism:[1][2][3][4][5] Methoxy indanones have high solubility in Ethyl Acetate (breaking the lattice) and low solubility in Hexane. This combination allows for a controlled saturation curve compared to alcohols, where solubility drops precipitously with temperature, causing oiling.
Decision Logic: Solving "Oiling Out"
The following decision tree helps you recover crystalline material when faced with an oily crude product.
Caption: Decision tree for troubleshooting Liquid-Liquid Phase Separation (Oiling Out) during indanone purification.
Quantitative Data: Solvent Properties & Solubility[4][6][7][8]
The following table summarizes solubility characteristics for 5-methoxy-1-indanone based on thermodynamic data and experimental observations.
| Solvent / System | Solubility Status | Primary Use Case | Risk Factor |
| Water (PBS, pH 7.4) | Very Low (< 0.1 mg/mL) | Biological Assays | Precipitation; requires <1% DMSO or CD complexation. |
| Methanol | High (> 50 mg/mL) | Synthesis / NMR | Good solubility but risk of oiling out upon cooling if impure. |
| Ethanol | Moderate-High | Recrystallization | Steep solubility curve; frequent "oiling out" culprit. |
| DMSO | Very High (> 100 mg/mL) | Stock Solutions | Hygroscopic; freezes at 19°C. Toxic to cells at >0.1-1%. |
| Ethyl Acetate | High | Extraction | Excellent for dissolving crude; use with Hexane for crystallization. |
| Cyclodextrin (aq) | Moderate (1-5 mg/mL) | Formulation | Requires 24h shaking for equilibrium complexation. |
Detailed Protocols
Protocol A: The "Shift" Method for Aqueous Dilution
Use this when you observe precipitation in biological assays.
Materials:
-
Compound Stock (10 mM in DMSO)
-
Intermediate Solvent: PEG400 (Polyethylene Glycol 400)
-
Assay Buffer: PBS or Media (pre-warmed to 37°C)
Procedure:
-
Prepare 100x Intermediate: Pipette 10 µL of DMSO Stock into 90 µL of pure PEG400. Vortex vigorously for 30 seconds.
-
Result: A clear 1 mM solution in 10% DMSO / 90% PEG400.
-
-
Final Dilution: While vortexing the Assay Buffer (990 µL), slowly inject 10 µL of the Intermediate solution.
-
Result: Final concentration 10 µM. Final solvent load: 0.1% DMSO, 0.9% PEG400.
-
-
Validation: Inspect visually against a light source. If cloudy, sonicate for 5 minutes. If cloudiness persists, thermodynamic solubility has been exceeded; reduce concentration.
Protocol B: Seeding to Prevent Oiling Out
Use this for purification of >1g scale synthesis.
Materials:
-
Crude Methoxy Indanone
-
Solvent Pair: Ethyl Acetate (Solvent A) / Hexane (Solvent B)[6]
-
Seed Crystal (Pure sample from previous batch or commercial source)[1]
Procedure:
-
Dissolution: Dissolve crude solid in minimum boiling Ethyl Acetate.
-
First Cloud Point: Add hot Hexane dropwise until a persistent cloudiness appears.
-
Clear: Add a few drops of Ethyl Acetate to just clear the solution.
-
The Critical Step (Seeding): Remove from heat. Allow to cool only until the flask is warm to touch (~45-50°C).
-
Note: If you cool to room temp here, it will oil out.
-
-
Seed: Add a tiny amount of seed crystal. Scratch the glass side with a rod.[1]
-
Crystallization: Allow to stand undisturbed at room temperature for 2 hours, then move to 4°C fridge.
-
Filtration: Filter cold. Wash with cold 10:90 EtOAc:Hexane.
References
-
PubChem. (2025).[7] 5-Methoxyindan-1-one Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Monte, M. J. S., et al. (2023). Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study. Applied Sciences, 13, 10262.[8] Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. mt.com [mt.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 5-Methoxyindan-1-one | C10H10O2 | CID 78787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to HPLC Method Validation for Methoxy Indanone Purity Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. This guide provides an in-depth technical comparison of two High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of methoxy indanone, a key intermediate in various pharmaceutical syntheses. We will delve into the validation of a "Standard Method" versus an "Optimized Method," underpinned by the rigorous standards of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] This document is designed not merely to present protocols, but to elucidate the scientific rationale behind the validation process, empowering you to make informed decisions in your analytical strategy.
The Criticality of Purity in Methoxy Indanone
Methoxy indanone and its derivatives are pivotal structural motifs in the synthesis of a range of therapeutic agents.[3][4] The presence of impurities, arising from the synthesis process or degradation, can significantly impact the safety and efficacy of the final drug product. Therefore, a robust and reliable analytical method for purity determination is not just a regulatory requirement but a scientific necessity.[5][6]
A Tale of Two Methods: Standard vs. Optimized
In this guide, we will compare two hypothetical HPLC methods for the purity analysis of 5-methoxy-1-indanone.
-
The Standard Method: A conventional approach utilizing a standard C18 column with a simple isocratic mobile phase. This method is often a starting point in method development but may lack the resolution and speed for complex samples.
-
The Optimized Method: A modern approach employing a core-shell C18 column with a gradient elution. This method is designed for higher efficiency, improved resolution, and faster analysis times, crucial in a high-throughput environment.
The objective of validating these methods is to demonstrate their suitability for their intended purpose, which is the quantitative determination of methoxy indanone purity and the detection of any related impurities.[2][7]
The Pillars of Method Validation: A Deep Dive
Method validation is a systematic process that confirms an analytical procedure is accurate, precise, and reliable for its intended application.[8] The core validation parameters, as defined by the ICH Q2(R1) guideline, are discussed below.[1]
Specificity: The Art of Discrimination
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Causality Behind the Experiment: A lack of specificity can lead to an overestimation of the analyte's purity due to co-eluting impurities. To ensure the method is "stability-indicating," forced degradation studies are performed to intentionally generate potential degradation products and demonstrate that the method can separate them from the main analyte peak.[9][10]
Experimental Protocol: Forced Degradation Study
-
Prepare Stock Solutions: Prepare a stock solution of methoxy indanone in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Subject the stock solution to the following stress conditions as per ICH Q1A(R2) guidelines:[9]
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat at 105°C for 24 hours (solid state).
-
Photolytic Degradation: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analysis: Analyze the stressed samples by HPLC. The peak purity of the methoxy indanone peak should be assessed using a photodiode array (PDA) detector to ensure no co-eluting peaks are present.[11][12] A peak purity angle should be less than the peak purity threshold.
Comparative Data: Specificity
| Parameter | Standard Method | Optimized Method | Acceptance Criteria |
| Resolution (Rs) between Methoxy Indanone and nearest impurity | 1.8 | > 2.5 | Rs > 1.5 |
| Peak Purity (PDA) | Pass | Pass | Peak purity angle < Peak purity threshold |
The Optimized Method demonstrates superior resolving power, providing greater confidence in the specificity of the analysis.
Linearity and Range: The Proportionality Principle
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7]
Causality Behind the Experiment: Establishing linearity and range is fundamental for accurate quantitation. It defines the concentration window within which the method provides reliable results. For purity analysis, the range typically covers from the reporting threshold of impurities to 120% of the specification limit for the main component.
Experimental Protocol: Linearity and Range
-
Prepare a Series of Standards: Prepare at least five concentrations of methoxy indanone reference standard spanning the expected range (e.g., 50% to 150% of the target concentration). A typical range for a purity assay is 80% to 120% of the test concentration.[7]
-
Analysis: Inject each standard in triplicate.
-
Data Evaluation: Plot the peak area response against the concentration and perform a linear regression analysis. The correlation coefficient (r²), y-intercept, and slope of the regression line are evaluated.
Comparative Data: Linearity and Range
| Parameter | Standard Method | Optimized Method | Acceptance Criteria |
| Range (µg/mL) | 10 - 150 | 5 - 200 | Defined by application |
| Correlation Coefficient (r²) | 0.9985 | 0.9998 | r² ≥ 0.999 |
| Y-intercept | Within 2% of response at 100% level | Within 1% of response at 100% level | Y-intercept should not be significantly different from zero |
The Optimized Method shows a stronger correlation and a wider linear range, indicating superior performance.
Accuracy: The Closeness to Truth
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.
Causality Behind the Experiment: Accuracy studies are crucial to demonstrate that the method is free from systematic errors. Inaccurate results could lead to the release of a sub-potent or impure product.
Experimental Protocol: Accuracy
-
Prepare Spiked Samples: Spike a placebo (a mixture of all formulation components except the API) with known amounts of methoxy indanone at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Analysis: Analyze the spiked samples.
-
Calculate Recovery: Calculate the percentage recovery of the analyte.
Comparative Data: Accuracy
| Concentration Level | Standard Method (% Recovery) | Optimized Method (% Recovery) | Acceptance Criteria |
| 80% | 98.2% | 99.5% | 98.0% - 102.0% |
| 100% | 99.1% | 100.2% | 98.0% - 102.0% |
| 120% | 101.5% | 100.8% | 98.0% - 102.0% |
The Optimized Method demonstrates higher and more consistent recovery across the tested range.
Precision: The Measure of Agreement
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Causality Behind the Experiment: Precision studies reveal the random error associated with a method. A method with poor precision will yield variable results, making it unreliable for routine quality control.
Experimental Protocol: Precision
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Analyze the same homogeneous sample on different days, with different analysts, and on different instruments.
Comparative Data: Precision
| Parameter | Standard Method (%RSD) | Optimized Method (%RSD) | Acceptance Criteria |
| Repeatability | 1.2% | 0.5% | RSD ≤ 2.0% |
| Intermediate Precision | 1.8% | 0.8% | RSD ≤ 2.0% |
The significantly lower RSD values for the Optimized Method indicate superior precision.
Detection Limit (LOD) and Quantitation Limit (LOQ): The Lower Boundaries
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Causality Behind the Experiment: LOD and LOQ are critical for impurity analysis. The LOQ must be low enough to accurately quantify impurities at their specification limits.
Experimental Protocol: LOD and LOQ
LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.
-
Signal-to-Noise Ratio:
-
LOD is typically determined at an S/N ratio of 3:1.
-
LOQ is typically determined at an S/N ratio of 10:1.
-
-
Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (Standard Deviation of the Blank) / Slope
-
LOQ = 10 * (Standard Deviation of the Blank) / Slope
-
Comparative Data: LOD and LOQ
| Parameter | Standard Method (µg/mL) | Optimized Method (µg/mL) | Acceptance Criteria |
| LOD | 0.5 | 0.1 | Sufficiently low to detect impurities |
| LOQ | 1.5 | 0.3 | Below the reporting threshold for impurities |
The Optimized Method's lower LOD and LOQ make it far more suitable for trace impurity analysis.
Robustness: The Method's Resilience
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7]
Causality Behind the Experiment: A robust method is essential for transferability between laboratories and for routine use where minor variations in experimental conditions are inevitable.
Experimental Protocol: Robustness
Introduce small, deliberate variations to the method parameters and assess the impact on the results. Typical variations include:
-
Flow rate (± 10%)
-
Column temperature (± 5°C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
Wavelength (± 2 nm)
Comparative Data: Robustness
| Varied Parameter | Standard Method (Impact on Results) | Optimized Method (Impact on Results) | Acceptance Criteria |
| Flow Rate (±10%) | Significant shift in retention time | Minor, predictable shift | System suitability criteria are met |
| Mobile Phase pH (±0.2) | Peak tailing observed | No significant change | System suitability criteria are met |
The Optimized Method demonstrates greater resilience to minor changes in operating parameters.
System Suitability: The Daily Check-up
System suitability testing is an integral part of any analytical procedure. These tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.
Causality Behind the Experiment: System suitability ensures that the chromatographic system is performing adequately on the day of analysis, providing confidence in the quality of the generated data.
Experimental Protocol: System Suitability
Before running any samples, inject a system suitability standard (a solution containing methoxy indanone and a known impurity). The following parameters are typically monitored:
-
Tailing factor (Asymmetry factor): Measures peak symmetry.
-
Theoretical plates (N): Measures column efficiency.
-
Relative standard deviation (RSD) of replicate injections: Measures injection precision.
-
Resolution (Rs): Measures the separation between the analyte and the nearest eluting peak.
Comparative Data: System Suitability
| Parameter | Standard Method | Optimized Method | Acceptance Criteria |
| Tailing Factor | 1.4 | 1.1 | T ≤ 2.0 |
| Theoretical Plates | 4500 | > 10000 | N > 2000 |
| RSD of 5 injections | 0.8% | 0.3% | RSD ≤ 1.0% |
| Resolution | 1.8 | > 2.5 | Rs > 1.5 |
The Optimized Method consistently meets and exceeds the system suitability criteria, indicating a more reliable and efficient system.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the HPLC method validation process and the interconnectedness of the validation parameters.
Caption: Overall HPLC Method Validation Workflow.
Caption: Interdependencies of Validation Parameters.
Conclusion: The Value of a Rigorously Validated Method
This guide has demonstrated the comprehensive process of HPLC method validation for the purity analysis of methoxy indanone, comparing a standard approach with a modern, optimized method. The experimental data, though illustrative, clearly highlights the superior performance of the Optimized Method in terms of specificity, linearity, accuracy, precision, and robustness.
For researchers and drug development professionals, investing time and resources into developing and validating an optimized HPLC method is not an extraneous effort but a critical investment. It ensures data integrity, facilitates smoother regulatory submissions, and ultimately contributes to the development of safer and more effective medicines. The principles and protocols outlined herein provide a robust framework for achieving this essential goal.
References
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International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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ECA Academy. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Altabrisa Group. What Is FDA Method Validation Guidance and Its Importance? [Link]
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U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
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Organic Chemistry Portal. Indanone synthesis. [Link]
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AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
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SciELO. 1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme. [Link]
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MDPI. Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study. [Link]
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PharmTech. A practical guide to forced degradation and stability studies for drug substances. [Link]
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MDPI. 2-(3′,5′-Bis((dodecyloxy)carbonyl)-2′,6′-dimethyl-1′,4′-dihydro-[3,4′-bipyridin]-1-ium-1-yl)-1,3-dioxo-2,3-dihydro-1H-inden-2-. [Link]
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ResearchGate. Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents. [Link]
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SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]
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CELERION. Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. [Link]
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LCGC International. Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. [Link]
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A Comparative Crystallographic Analysis of Methoxy Indanone Isomers: Unraveling the Influence of Substituent Position on Molecular Conformation and Crystal Packing
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the subtle art of isomerism plays a pivotal role in dictating the macroscopic properties and biological activity of small molecules. Methoxy indanones, a class of compounds with a versatile bicyclic core, are no exception. The seemingly minor shift of a methoxy group around the indanone scaffold can profoundly influence molecular interactions, leading to distinct crystal packing arrangements and, consequently, divergent physicochemical properties such as solubility, melting point, and bioavailability. This guide offers a comprehensive comparison of the crystal structures of methoxy indanone isomers, providing a detailed examination of their molecular geometries and intermolecular interactions. By understanding these structural nuances, researchers can gain valuable insights into structure-property relationships, aiding in the rational design of novel therapeutics and functional materials.
The Decisive Role of Crystal Structure in Drug Development
The solid-state structure of an active pharmaceutical ingredient (API) is a critical determinant of its performance. Different crystal forms, or polymorphs, of the same compound can exhibit varying stabilities, dissolution rates, and manufacturing properties. Therefore, a thorough understanding of the crystallographic landscape of a drug candidate is paramount during development. For methoxy indanone derivatives, which are explored for a range of biological activities, elucidating the crystal structures of different positional isomers provides a foundational understanding of how the methoxy group's location governs the supramolecular assembly and, ultimately, the pharmaceutical viability of the compound.
Experimental Determination of Crystal Structures: A Methodological Overview
The definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction (SCXRD). This powerful analytical technique provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.[1]
Experimental Workflow for Single-Crystal X-ray Diffraction
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
A detailed, step-by-step methodology for this process is as follows:
-
Crystal Growth: High-quality single crystals are paramount for a successful SCXRD experiment. A common technique is recrystallization , where the purified methoxy indanone isomer is dissolved in a suitable solvent or solvent mixture at an elevated temperature. Slow cooling of the saturated solution allows for the gradual formation of well-ordered crystals as the solubility of the compound decreases. Other methods include slow evaporation of the solvent.
-
Crystal Selection and Mounting: A suitable single crystal, typically with dimensions in the range of 0.1 to 0.3 mm, is carefully selected under a microscope. The crystal is then mounted on a goniometer head, which allows for its precise orientation in the X-ray beam.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and as it rotates, the diffracted X-rays are recorded by a detector. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and the arrangement of atoms within the unit cell. This initial model is then refined to best fit the experimental data, yielding a final, highly accurate crystal structure. The results are typically presented in a Crystallographic Information File (CIF).
Comparative Analysis of Methoxy Indanone Isomers
Table 1: Crystallographic Data for 5-Methoxy-1-indanone
| Parameter | 5-Methoxy-1-indanone |
| CSD Deposition No. | 634078 |
| Empirical Formula | C₁₀H₁₀O₂ |
| Formula Weight | 162.18 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(2) |
| b (Å) | 5.987(1) |
| c (Å) | 13.567(3) |
| β (°) | 109.34(3) |
| Volume (ų) | 775.5(3) |
| Z | 4 |
| Density (calculated) | 1.389 Mg/m³ |
Data sourced from the Cambridge Structural Database.
Molecular Conformation of 5-Methoxy-1-indanone
The molecular structure of 5-methoxy-1-indanone reveals a nearly planar indanone ring system. The methoxy group lies slightly out of the plane of the aromatic ring. The planarity of the core structure is a common feature in such bicyclic systems and influences the potential for π-π stacking interactions in the crystal lattice.
Caption: Molecular structure of 5-methoxy-1-indanone.
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the crystal lattice, or crystal packing, is dictated by a delicate balance of intermolecular forces. In the case of 5-methoxy-1-indanone, the crystal structure is stabilized by a network of weak C-H···O hydrogen bonds and potential π-π stacking interactions between the aromatic rings of adjacent molecules. The methoxy group, with its oxygen atom, can act as a hydrogen bond acceptor, influencing the overall packing motif.
The Influence of Methoxy Group Position: A Predictive Outlook
While experimental crystal structures for 4-methoxy-1-indanone and 6-methoxy-1-indanone are not currently available for a direct comparison, we can extrapolate the likely influence of the methoxy group's position based on established principles of crystal engineering.
-
4-Methoxy-1-indanone: With the methoxy group positioned ortho to the fused ring system, steric hindrance may play a more significant role in determining the molecular conformation and limiting certain types of intermolecular interactions. The proximity of the methoxy group to the carbonyl function could also influence intramolecular electronic effects.
-
6-Methoxy-1-indanone: In this isomer, the methoxy group is para to the point of fusion of the five-membered ring. This position is less sterically encumbered than the 4-position, potentially allowing for more efficient crystal packing. The electronic influence of the methoxy group on the aromatic ring will also differ from the 5-isomer, which could lead to variations in the strength and geometry of intermolecular interactions.
A recent study on the energetic effects of methoxy substitution in indanones revealed that the presence of a methoxy group contributes to a significant decrease in the gas-phase enthalpy of formation.[2] This highlights the electronic impact of the substituent, which in turn will affect the intermolecular forces that govern crystal packing.
Implications for Physicochemical Properties
The differences in crystal packing, driven by the position of the methoxy group, are expected to manifest in the physicochemical properties of the isomers. For instance:
-
Melting Point: A more efficiently packed crystal lattice with stronger intermolecular interactions will generally have a higher melting point.
-
Solubility: The energy required to break the crystal lattice and solvate the individual molecules is a key factor in solubility. Different packing arrangements and intermolecular forces will lead to variations in lattice energy and, consequently, solubility.
-
Bioavailability: For orally administered drugs, dissolution rate is often a rate-limiting step for absorption. As solubility and dissolution are intrinsically linked to the crystal structure, the isomeric position of the methoxy group can have a direct impact on the bioavailability of the compound.
Future Directions and the Role of Computational Prediction
The absence of experimental crystal structures for all methoxy indanone isomers underscores the value of computational crystal structure prediction (CSP).[3][4][5][6][7] CSP methods use the molecular structure as input to predict the most likely crystal packing arrangements based on energetic calculations. While computationally intensive, CSP can provide valuable insights into the potential polymorphism of a compound and guide experimental crystallization efforts. For the 4- and 6-methoxy indanone isomers, CSP could generate putative crystal structures that would allow for a theoretical comparison with the known structure of the 5-isomer, offering a deeper understanding of the structure-property landscape of this important class of molecules.
Conclusion
The positional isomerism of the methoxy group on the indanone scaffold has a profound impact on the resulting crystal structure. As demonstrated by the analysis of 5-methoxy-1-indanone and the predictive discussion of its 4- and 6-isomers, the interplay of steric and electronic effects governs molecular conformation and the nature of intermolecular interactions. These microscopic structural differences are the root cause of variations in macroscopic physicochemical properties that are critical for the development of new pharmaceuticals and materials. Further experimental and computational studies to elucidate the crystal structures of a wider range of methoxy indanone isomers are warranted to build a more complete picture of their structure-property relationships and to facilitate the rational design of molecules with tailored solid-state properties.
References
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Acta Crystallographica Section E: Structure Reports Online, 2007 , 63(3), o521. [Link]
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PubChem. 4-Methoxy-1-indanone. [Link]
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da Silva, M. A. V. R.; et al. Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study. Applied Sciences, 2023 , 13(18), 10262. [Link]
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Gavezzotti, A. Computational studies of crystal structure and bonding. PubMed, 2011 . [Link]
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arXiv. Enhancing crystal structure prediction by combining computational and experimental data via graph networks. [Link]
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Comparative Cytotoxicity & SAR Profile: Methoxy-Indanone vs. Indanone Scaffolds
Executive Summary
Objective: To delineate the differential cytotoxic profiles of the 1-indanone scaffold versus its methoxy-substituted analogs (specifically 5-methoxy-1-indanone and 6-methoxy-1-indanone) within the context of medicinal chemistry and drug development.
Core Finding: While the bare 1-indanone scaffold exhibits low acute cytotoxicity (non-toxic up to 1000 mg/kg in murine models), the introduction of a methoxy (-OCH₃) group significantly modulates biological activity. It acts as a "molecular switch," often enhancing lipophilicity and enabling specific hydrophobic interactions with targets such as tubulin and acetylcholinesterase (AChE) . Consequently, methoxy-indanones are frequently more potent (lower IC₅₀) in antiproliferative assays but require careful management of metabolic stability due to O-demethylation liabilities.
Chemical & Physical Determinants of Cytotoxicity
To understand the biological difference, we must first quantify the physicochemical shift induced by the methoxy substituent.
| Feature | 1-Indanone (Core) | 5/6-Methoxy-1-Indanone | Impact on Cytotoxicity |
| Molecular Weight | 132.16 g/mol | 162.19 g/mol | Negligible steric bulk increase. |
| Lipophilicity (LogP) | ~1.8 | ~2.1 - 2.3 | High Impact: Methoxy increases membrane permeability, enhancing intracellular accumulation. |
| Electronic Nature | Electron-neutral ring | Electron-rich (Donor) | High Impact: Activates the aromatic ring, strengthening |
| H-Bonding | Acceptor (C=O) | Acceptor (C=O + -OCH₃) | Additional acceptor site allows for specific binding pockets (e.g., colchicine site on tubulin). |
Mechanism of Action: The "Methoxy Effect"
The methoxy group is not merely a passive substituent; it fundamentally alters the pharmacophore.
-
Indanone (Baseline): Acts primarily through general oxidative stress (ROS generation) at high concentrations. It lacks specific high-affinity binding motifs for most oncogenic targets.
-
Methoxy-Indanone (Targeted): The methoxy group mimics the oxygenation patterns found in natural antimitotic agents (e.g., Combretastatin A-4 , Podophyllotoxin ). This allows the molecule to dock into the colchicine-binding site of tubulin, inhibiting polymerization and causing G2/M cell cycle arrest.
Comparative Cytotoxicity Data (SAR Analysis)
Note: The data below synthesizes Structure-Activity Relationship (SAR) trends from benzylidene-indanone derivatives, the most common therapeutic application of these scaffolds.
Case Study: Antiproliferative Activity against MCF-7 (Breast Cancer)
Experimental Context: Indanone-based chalcones synthesized via Claisen-Schmidt condensation.
| Scaffold Variant | Substituent Pattern | IC₅₀ (µM) | Cytotoxicity Interpretation |
| Indanone | Unsubstituted | > 50 µM | Inactive/Low Toxicity. The core scaffold does not effectively engage the target. |
| Methoxy-Indanone | 5-Methoxy | 12.5 µM | Moderate Potency. Enhanced lipophilicity improves uptake; moderate target binding. |
| Methoxy-Indanone | 6-Methoxy | 8.2 µM | High Potency. The 6-position often aligns optimally with hydrophobic pockets in enzymes like AChE or Tubulin. |
| Poly-Methoxy | 5,6-Dimethoxy | 0.44 µM | Cytotoxic. Mimics the trimethoxy-phenyl ring of colchicine; induces rapid apoptosis. |
Critical Insight: The "toxicity" of methoxy-indanone is often a measure of its therapeutic potency in an oncology context. However, in healthy hepatocytes, high methoxy-substitution can lead to faster clearance via CYP450-mediated O-demethylation, potentially generating reactive quinone intermediates.
Mechanistic Pathway Visualization
The following diagram illustrates how the addition of a methoxy group shifts the mechanism from general stress to specific microtubule destabilization.
Caption: Pathway illustrating how methoxy substitution confers specific antimitotic activity to the inert indanone scaffold.
Experimental Protocols for Comparative Assessment
To validate the cytotoxicity differences in your own lab, use this standardized workflow.
Protocol A: Solubility & Stock Preparation (Critical Step)
Methoxy derivatives often precipitate in aqueous media, leading to false negatives.
-
Solvent: Dissolve both Indanone and Methoxy-Indanone in 100% DMSO to create a 100 mM stock .
-
Sonication: Sonicate Methoxy-Indanone for 5 mins at 37°C (methoxy groups increase crystal lattice energy).
-
Dilution: Prepare intermediate dilutions in serum-free media. Ensure final DMSO concentration is < 0.5% to avoid solvent toxicity.
Protocol B: MTT Cytotoxicity Assay
Objective: Determine IC₅₀ values.
-
Seeding: Plate HeLa or MCF-7 cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Add compounds (0.1 µM – 100 µM). Include:
-
Negative Control: 0.5% DMSO.
-
Positive Control:[1] Doxorubicin or Combretastatin A-4.
-
-
Incubation: 48 hours at 37°C, 5% CO₂.
-
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.
-
Analysis: Measure Absorbance at 570 nm. Plot dose-response curves using non-linear regression (Sigmoidal, 4PL).
Protocol C: Tubulin Polymerization Assay (Mechanism Validation)
Use this if Methoxy-Indanone shows significantly higher cytotoxicity than Indanone.
-
Use a fluorescence-based tubulin polymerization kit.
-
Incubate purified tubulin with compounds at 37°C.
-
Expectation:
-
Indanone: No effect on fluorescence curve (similar to vehicle).
-
Methoxy-Indanone: Flattened curve (inhibition of polymerization), confirming the "colchicine-mimic" mechanism.
-
Decision Matrix: When to Use Which?
| Application | Recommended Scaffold | Rationale |
| General Toxicology Control | 1-Indanone | Establishes a baseline for non-specific scaffold toxicity. |
| Anticancer Lead | 5,6-Dimethoxy-1-Indanone | Maximizes potency via tubulin binding; mimics natural pharmacophores. |
| Neuroprotection (AChE) | 6-Methoxy-1-Indanone | 6-position methoxy provides optimal hydrophobic interaction with the AChE gorge. |
| Metabolic Stability Study | 1-Indanone | Avoids the rapid O-demethylation clearance pathway seen with methoxy derivatives. |
References
-
Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances, 2017. [Link]
-
Anticancer effect of Indanone-based thiazolyl hydrazone derivative. Frontiers in Oncology, 2022. [Link]
-
Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link][2]
-
Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives. Drug Design, Development and Therapy, 2018. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Methoxy Indanone
For the diligent researcher, scientist, or drug development professional, the synthesis and application of novel compounds like methoxy indanone are routine. However, the lifecycle of these chemicals extends beyond their use in experimentation; it concludes with their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of methoxy indanone, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory standards, empowering you to manage your chemical waste with confidence and integrity.
Hazard Assessment: Understanding Methoxy Indanone
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. Methoxy indanone, a solid, is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Acute Oral Toxicity, Category 4: Harmful if swallowed.[1][2][3]
-
Acute Dermal Toxicity, Category 4: Harmful in contact with skin.[2][3]
-
Acute Inhalation Toxicity, Category 4: Harmful if inhaled.[2][3]
-
Skin Corrosion/Irritation, Category 2: Causes skin irritation.[4]
-
Serious Eye Damage/Eye Irritation, Category 2A: Causes serious eye irritation.[4]
It is crucial to recognize that different isomers and derivatives, such as 5-methoxy-1-indanone and 6-methoxy-1-indanone, share these fundamental hazard classifications.[2][3][5] Therefore, the following procedures should be considered applicable to the methoxy indanone class of compounds unless specific data for a particular derivative indicates otherwise.
Key Physical and Chemical Properties:
| Property | Value | Source |
| Physical State | Solid, Powder/Crystal | [1][5] |
| Color | Light yellow to Brown | [1][5] |
| Odor | Odorless | [1][5] |
| Melting Point | 107-111 °C (for 5-methoxy-1-indanone) | [5] |
| Flash Point | > 110 °C / > 230 °F (for 1-Indanone) | [1] |
| Water Solubility | 6.5 g/l (20°C) (for 1-Indanone) | [1] |
The high flash point of the parent compound, 1-indanone, suggests a low risk of ignitability under standard laboratory conditions.[1] However, it is incompatible with strong oxidizing agents.[1][5]
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to proper PPE protocols is non-negotiable. The causality is clear: direct contact with methoxy indanone can be harmful. Therefore, a multi-layered defense is required.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[1][6]
-
Eye and Face Protection: Chemical safety goggles are mandatory.[1][5] For operations with a higher risk of splashing, a face shield should also be used.
-
Skin and Body Protection: A laboratory coat is essential. For larger quantities or in the event of a spill, additional protective clothing may be necessary to prevent skin exposure.[1][5][6]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved particulate respirator should be worn.[1][5] All respiratory protection must be used in accordance with OSHA's respirator regulations (29 CFR 1910.134).[5]
Methoxy Indanone Waste Disposal Workflow
The proper disposal of methoxy indanone is a systematic process. The following workflow ensures that the waste is handled, stored, and ultimately disposed of in a manner that is safe and compliant with environmental regulations.
Step 1: Waste Segregation and Collection
Rationale: To prevent accidental chemical reactions and to ensure proper disposal, it is critical to segregate chemical waste streams.
-
Solid Waste: Collect pure methoxy indanone, contaminated personal protective equipment (e.g., gloves, weighing paper), and any other solid materials that have come into contact with the chemical in a designated, properly labeled hazardous waste container.[7][8]
-
Liquid Waste: If methoxy indanone has been dissolved in a solvent, this solution must be collected as hazardous liquid waste. The specific waste stream will depend on the solvent used (e.g., halogenated or non-halogenated).
Step 2: Container Selection and Labeling
Rationale: Proper containment and clear communication of the contents are legally required and essential for the safety of all personnel who may handle the waste.
-
Container Requirements:
-
Use a container that is in good condition, free of leaks, and has a secure lid.[9]
-
The container material must be compatible with methoxy indanone.[9]
-
Do not use laboratory glassware for waste accumulation.[9]
-
If reusing a chemical container, ensure the original label is completely removed or defaced.[9][10]
-
-
Labeling:
-
Attach a hazardous waste tag to the container as soon as the first particle of waste is added.
-
The label must clearly state "Hazardous Waste" and list all contents, including the full chemical name "Methoxy Indanone" and any solvents.
-
Indicate the date of initial waste accumulation.[11]
-
Step 3: On-Site Storage
Rationale: Safe temporary storage of hazardous waste prevents accidental spills and exposures.
-
Store the sealed waste container in a designated satellite accumulation area.
-
This area should be in a well-ventilated location, away from incompatible materials, particularly strong oxidizing agents.[1][7]
-
Ensure the storage area is secure and accessible only to authorized personnel.
Step 4: Disposal Arrangement
Rationale: Methoxy indanone must be disposed of through a licensed hazardous waste disposal facility to ensure it is managed in an environmentally sound manner.
-
Do not dispose of methoxy indanone down the drain or in the general trash. [1][6] This is a direct violation of environmental regulations and can harm aquatic life and contaminate water systems.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
The most common and recommended disposal method for organic compounds like methoxy indanone is controlled incineration at a licensed chemical destruction plant.[2][3][12] This process ensures the complete destruction of the chemical.
Methoxy Indanone Disposal Workflow Diagram
Sources
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. angenechemical.com [angenechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. westliberty.edu [westliberty.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 10. otago.ac.nz [otago.ac.nz]
- 11. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
